molecular formula C11H9F3N2OS2 B12590995 N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide CAS No. 649573-33-1

N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide

Cat. No.: B12590995
CAS No.: 649573-33-1
M. Wt: 306.3 g/mol
InChI Key: PWZIMRACBCUYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an ethoxy group at the 6th position of the benzothiazole ring and a trifluoroethanethioamide group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide typically involves the following steps:

  • Formation of the Benzothiazole Ring: : The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.

  • Introduction of the Ethoxy Group: : The ethoxy group can be introduced by reacting the benzothiazole derivative with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base like potassium carbonate or sodium hydride.

  • Attachment of the Trifluoroethanethioamide Group: : The final step involves the reaction of the ethoxy-substituted benzothiazole with trifluoroethanethioamide. This reaction can be carried out under mild conditions using a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the trifluoroethanethioamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or ethanol; low to moderate temperatures.

    Substitution: Amines, thiols; solvents like dichloromethane or acetonitrile; room temperature to mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New compounds with substituted nucleophiles.

Scientific Research Applications

N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide has diverse applications in scientific research:

  • Chemistry: : It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

  • Industry: : It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide can be compared with other benzothiazole derivatives, such as:

    N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-methoxyacetamide: Contains a methoxyacetamide group instead of trifluoroethanethioamide.

    3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Contains a different substituent on the benzothiazole ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

649573-33-1

Molecular Formula

C11H9F3N2OS2

Molecular Weight

306.3 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanethioamide

InChI

InChI=1S/C11H9F3N2OS2/c1-2-17-6-3-4-7-8(5-6)19-10(15-7)16-9(18)11(12,13)14/h3-5H,2H2,1H3,(H,15,16,18)

InChI Key

PWZIMRACBCUYDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=S)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.